molecular formula C4H6ClN3S B2575086 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine CAS No. 147397-31-7

5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine

Cat. No.: B2575086
CAS No.: 147397-31-7
M. Wt: 163.62
InChI Key: XGIWQRDVHNRICP-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine is a heterocyclic organic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both a chloroethyl group and an amine group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the structure and function of the interacting molecules .

Cellular Effects

Related compounds have been shown to cause changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s interactions with various cellular components.

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been shown to cause changes in cellular function over time, including effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions typically occur under mild conditions with solvents like ethanol or dichloromethane.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Agriculture: The compound is explored for its potential use in the development of agrochemicals, including herbicides and fungicides.

    Materials Science: It is investigated for its role in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloroethyl)-2’-deoxyuridine: This compound is a selective inhibitor of herpes simplex virus type 1 replication.

    Carmustine: An alkylating agent used in chemotherapy that forms interstrand crosslinks in DNA.

    Lomustine: Another alkylating agent used to treat brain tumors and lymphomas.

Uniqueness

5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine is unique due to its thiadiazole ring, which imparts distinct chemical properties compared to other chloroethyl-containing compounds

Properties

IUPAC Name

5-(2-chloroethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3S/c5-2-1-3-7-8-4(6)9-3/h1-2H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIWQRDVHNRICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147397-31-7
Record name 5-(2-chloroethyl)-1,3,4-thiadiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thiosemicarbazide (10 g, 111 mmol) is added in portions to a solution of 3-chloropropionic acid (10 g, 92 mmol) in concentrated sulfuric acid. The mixture is heated with stirring at 75° C. for 1 hour. After cooling to room temperature the reaction mixture id added slowly to water and the resulting solution is brought to pH 7 by addition of aqueous ammonia solution. The titled product precipitates as a yellow solid which is removed by filtration and dried.
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